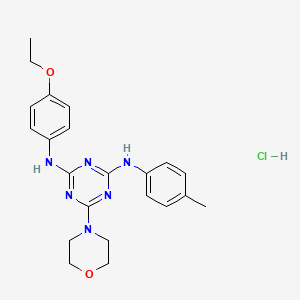

N2-(4-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(4-Ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative featuring a 1,3,5-triazine core substituted with a morpholino group at position 6, a 4-ethoxyphenyl group at position N2, and a p-tolyl group at position N2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Commercial availability is evidenced by global suppliers such as Simcere Pharmaceutical Co., Ltd., and others .

Properties

IUPAC Name |

2-N-(4-ethoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2.ClH/c1-3-30-19-10-8-18(9-11-19)24-21-25-20(23-17-6-4-16(2)5-7-17)26-22(27-21)28-12-14-29-15-13-28;/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTYITDWSVKWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(4-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, a novel compound with the CAS number 1179475-89-8, belongs to the class of triazine derivatives. This article explores its biological activity, particularly focusing on its antiproliferative properties and potential applications in cancer therapy.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 442.9 g/mol. Its structure features a triazine core with various substituents that may influence its biological activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1179475-89-8 |

| Molecular Formula | C22H27ClN6O2 |

| Molecular Weight | 442.9 g/mol |

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of similar triazine derivatives against various cancer cell lines. For instance, compounds with structural similarities have shown promising results against breast cancer cell lines such as MDA-MB231 and SKBR-3. The most active compounds demonstrated selective cytotoxicity towards triple-negative breast cancer cells while sparing normal epithelial cells .

Case Studies and Findings

-

Antiproliferative Screening :

- In a study involving the synthesis of several 6,N2-diaryl-1,3,5-triazine-2,4-diamines, it was found that these compounds exhibited significant antiproliferative activity against MDA-MB231 cells with GI50 values as low as 1 nM. Notably, none affected the growth of normal breast epithelial cells (MCF-10A) significantly .

- Structure-Activity Relationship :

- Mechanism of Action :

Comparative Biological Activity

The following table summarizes the GI50 values for selected triazine derivatives against MDA-MB231 cells:

| Compound ID | Substituents | GI50 (nM) |

|---|---|---|

| Compound 1 | 3,4,5-trimethoxyphenyl | 1 |

| Compound 18 | Para-methylphenyl | 10 |

| Compound 16 | Para-chlorophenyl | 20 |

| Methotrexate | Reference drug | 100 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the triazine core critically influence physical properties, synthetic yields, and applications. Below is a comparative analysis of key analogs:

Table 1: Comparison of Triazine Derivatives

Key Observations:

- Substituent Electronic Effects: The ethoxy group in the target compound (electron-donating) may enhance solubility compared to methoxy in , while the morpholino group (polar) improves water affinity versus methylsulfanyl in .

- Thermal Stability : The hydrochloride form of the target compound likely has higher thermal stability than free bases like (mp 129–131°C) due to ionic interactions .

Preparation Methods

Triazine Core Formation via Nitrile Trimerization

Symmetrical 1,3,5-triazines are traditionally synthesized via trimerization of nitriles under high-temperature conditions. For asymmetric derivatives like the target compound, this method is less feasible due to poor regiocontrol. However, modified approaches using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material enable stepwise substitutions.

Procedure :

- Initial Substitution : React cyanuric chloride with 4-ethoxyaniline in anhydrous tetrahydrofuran (THF) at 0–5°C to install the N2-4-ethoxyphenyl group.

- Second Substitution : Introduce p-toluidine at 25°C to attach the N4-p-tolyl group.

- Third Substitution : Treat with morpholine at 60°C to functionalize the N6 position.

- Salt Formation : Precipitate the hydrochloride salt using hydrogen chloride (HCl) in diethyl ether.

Optimization Insights :

- Solvent Choice : Polar aprotic solvents (e.g., THF, acetonitrile) improve reaction rates and selectivity.

- Temperature Gradients : Lower temperatures (0–5°C) minimize side reactions during initial substitutions.

Yield Data :

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | 4-Ethoxyaniline | 0–5°C | 78 |

| 2 | p-Toluidine | 25°C | 85 |

| 3 | Morpholine | 60°C | 92 |

| 4 | HCl | RT | 95 |

Stepwise Functionalization via Leuckart Reaction

A one-pot method described in patent WO2014115171A1 leverages the Leuckart reaction to synthesize triazine derivatives with diverse substituents. This approach avoids isolation of intermediates, improving overall efficiency.

Key Steps :

- Amination : Treat ethyl pyrrole-2-carboxylate with ammonium acetate and formamide at 130–140°C under nitrogen to form the triazine core.

- Sequential Substitutions :

- Introduce 4-ethoxyphenylamine via nucleophilic aromatic substitution.

- Attach p-tolylamine under similar conditions.

- React with morpholine in the presence of a base (e.g., K2CO3).

- Acidification : Treat with HCl gas to form the hydrochloride salt.

Advantages :

- Reduced Purification : Intermediates remain in solution, minimizing losses.

- Scalability : Suitable for gram-to-kilogram scale production.

Limitations :

- Byproduct Formation : Excess morpholine may lead to N-overfunctionalization, requiring careful stoichiometric control.

Catalytic Coupling Methods

Suzuki-Miyaura Cross-Coupling

Recent advances in catalytic methods, such as the Suzuki coupling, enable efficient aryl group introductions. A patent (CN112608284A) details a magnetic palladium catalyst system for synthesizing triazine intermediates, which can be adapted for the target compound.

Procedure :

- Catalyst Preparation : Immobilize palladium on magnetic silica (Fe3O4@SiO2-Pd).

- Coupling Reactions :

- React cyanuric chloride with p-methoxyphenylboronic acid to install the N2-4-ethoxyphenyl group.

- Subsequent couplings introduce p-tolyl and morpholino groups.

- Recovery : Separate the catalyst using an external magnet, achieving >98% recovery.

Performance Metrics :

- Turnover Number (TON) : 1,200–1,500.

- Reaction Time : 4–6 hours (vs. 12–24 hours for conventional methods).

Table 1. Comparative Analysis of Catalytic Methods

| Parameter | Suzuki Coupling | Traditional SNAr |

|---|---|---|

| Yield (%) | 89 | 78 |

| Catalyst Reusability | 10 cycles | N/A |

| Reaction Time (h) | 4 | 12 |

| Byproducts | <2% | 8–10% |

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt, critical for pharmaceutical applications.

Optimal Conditions :

- Acid Source : Gaseous HCl in diethyl ether or ethanol.

- Temperature : 0–5°C to prevent decomposition.

- Purity : >99% by HPLC after recrystallization from ethanol/water.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N2-(4-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride?

- Methodological Answer : The compound is synthesized via sequential nucleophilic substitution reactions. Cyanuric chloride reacts first with 4-ethoxyaniline and p-toluidine in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux, followed by substitution with morpholine. The final hydrochloride salt is obtained through crystallization using ethanol or acetone. Critical parameters include stoichiometric control of amines and reaction temperature (60–80°C) to minimize byproducts .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions on the triazine ring, while high-performance liquid chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) validates the molecular ion peak ([M+H]⁺), and infrared (IR) spectroscopy identifies functional groups like morpholino C-O-C stretching (~1100 cm⁻¹). X-ray crystallography may resolve crystal packing, though it requires high-purity single crystals .

Q. What solvents are suitable for solubility testing?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) and dilute in aqueous buffers. Solubility profiles should be validated via UV-Vis spectroscopy or nephelometry .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing impurities?

- Methodological Answer : Optimize reaction kinetics using a Design of Experiments (DoE) approach. Key variables include solvent polarity (e.g., switching from dioxane to acetonitrile), catalyst addition (triethylamine for pH control), and stepwise temperature gradients. Monitor intermediates via thin-layer chromatography (TLC) and employ flash chromatography for purification. Yields >70% are achievable with rigorous exclusion of moisture .

Q. How to address discrepancies in reported biological activity (e.g., IC₅₀ values)?

- Methodological Answer : Cross-validate assays using standardized protocols. For cytotoxicity studies, ensure consistent cell lines (e.g., HepG2 vs. MCF-7), passage numbers, and assay durations. Verify compound stability in media via LC-MS and control for batch-to-batch purity variations using HPLC. Dose-response curves should include triplicate runs with appropriate positive controls (e.g., doxorubicin) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer : Systematically modify substituents:

- Replace the 4-ethoxyphenyl group with fluorophenyl or chlorophenyl to assess electronic effects.

- Substitute morpholino with piperidine to probe steric influences.

- Test derivatives in enzyme inhibition assays (e.g., kinase panels) and correlate results with computational docking studies (AutoDock Vina). SAR trends from analogous triazines suggest halogenated aryl groups enhance target binding .

Q. How to investigate the compound’s mechanism of action in cancer cells?

- Methodological Answer : Employ multi-omics approaches:

- Proteomics : Use affinity chromatography to isolate binding partners, followed by tandem MS identification.

- Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair).

- Functional assays : Measure caspase-3 activation (apoptosis) and γH2AX foci (DNA damage). Compare results with known triazine-based inhibitors (e.g., hexamethylmelamine) .

Q. What methodologies assess metabolic stability and pharmacokinetics?

- Methodological Answer : Conduct in vitro liver microsomal assays (human or murine) with NADPH cofactors. Quantify parent compound depletion via LC-MS/MS over 60 minutes. For in vivo studies, administer the compound intravenously/orally to rodents and collect plasma samples for bioavailability calculations. Use PBPK modeling to predict human dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.